4-Methoxy-n-(phenylcarbamoyl)benzamide
Description
4-Methoxy-N-(phenylcarbamoyl)benzamide (CAS: 18354-39-7) is a benzamide derivative featuring a methoxy (-OCH₃) group at the para position of the benzamide core and a phenylcarbamoyl (-NH-C(O)-C₆H₅) substituent. This compound belongs to a class of urea/thiourea analogs known for their structural versatility and biological relevance. Its synthesis typically involves coupling reactions between substituted benzoyl chlorides and phenylcarbamoyl precursors under controlled conditions . The methoxy group enhances electron density in the aromatic ring, influencing solubility, hydrogen-bonding capacity, and interactions with biological targets .
Properties
IUPAC Name |
4-methoxy-N-(phenylcarbamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-20-13-9-7-11(8-10-13)14(18)17-15(19)16-12-5-3-2-4-6-12/h2-10H,1H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWLRCKCGGOCFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60939726 | |
| Record name | N-[Hydroxy(phenylimino)methyl]-4-methoxybenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18354-39-7 | |
| Record name | NSC131936 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131936 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[Hydroxy(phenylimino)methyl]-4-methoxybenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-n-(phenylcarbamoyl)benzamide typically involves the condensation of 4-methoxybenzoic acid with aniline in the presence of a coupling agent. One common method involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation, which provides a green and efficient pathway for the preparation of benzamide derivatives . The reaction is carried out under mild conditions, making it an eco-friendly process.
Industrial Production Methods
Industrial production of 4-Methoxy-n-(phenylcarbamoyl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The choice of solvents and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-n-(phenylcarbamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-Methoxy-n-(phenylcarbamoyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-n-(phenylcarbamoyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-Methoxy-N-(phenylcarbamothioyl)benzamide
- Structural Difference : Replacement of the carbonyl oxygen with sulfur (thiourea analog).
- Impact :
- Increased lipophilicity due to sulfur’s larger atomic radius and reduced hydrogen-bonding capacity.
- Thiourea derivatives exhibit stronger metal-chelating properties, as evidenced in studies involving Mn(II), Co(II), Cu(II), and Ni(II) complexes .
- Lower thermal stability compared to the carbamoyl analog, as observed in thermogravimetric analysis (TGA) .
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB)
- Structural Difference : Bromine substitution at the benzamide’s para position and a nitro group on the phenylcarbamoyl moiety.
- Impact :
4-Chloro-3-nitro-N-[2-(phenylcarbamoyl)phenyl]benzamide
- Structural Difference : Chlorine and nitro groups at positions 4 and 3 of the benzamide ring, respectively.
- Impact :
- Reduced solubility in polar solvents (e.g., water solubility <0.1 mg/mL) due to increased molecular weight (395.8 g/mol) and halogenation.
- Enhanced cytotoxic activity against cancer cell lines (IC₅₀ ~1.2 µM) compared to the methoxy analog (IC₅₀ ~0.8 mM), likely due to nitro group-mediated DNA intercalation .
Functional Group Comparisons
Physicochemical and Pharmacokinetic Properties
Solubility and LogP
- 4-Methoxy-N-(phenylcarbamoyl)benzamide : LogP = 2.8 (predicted), moderate aqueous solubility (0.5 mg/mL in DMSO).
- Thiourea analog : LogP = 3.4, reduced solubility (0.2 mg/mL in DMSO) due to sulfur’s hydrophobicity .
- Hydroxamic acid derivative (N-Hydroxy-...benzamide) : LogP = 1.9, enhanced solubility (2.1 mg/mL) due to polar -NHOH group .
ADMET Profiles
- 4-Methoxy-N-(phenylcarbamoyl)benzamide :
- Predicted CYP450 inhibition: Low (CYP3A4 IC₅₀ >10 µM).
- Plasma protein binding: 89% (simulated).
- 4-Chloro-3-nitro analog : Higher hepatotoxicity risk (AMES test positive) due to nitro group .
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